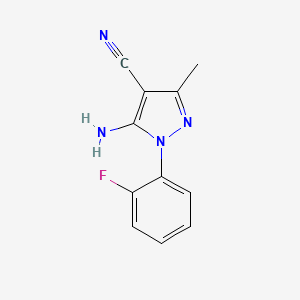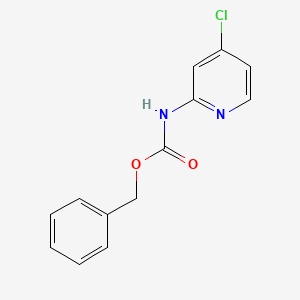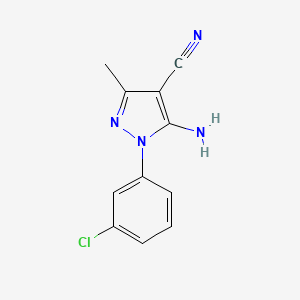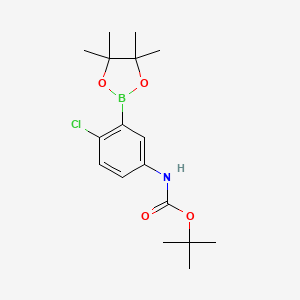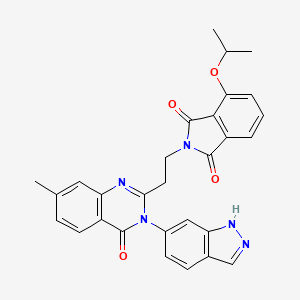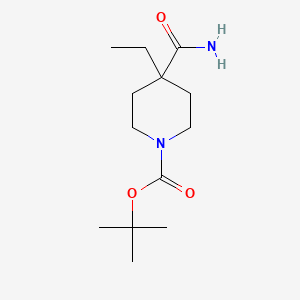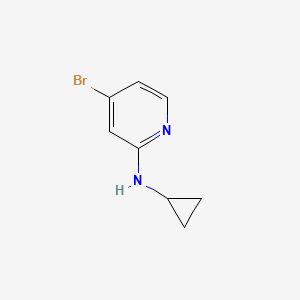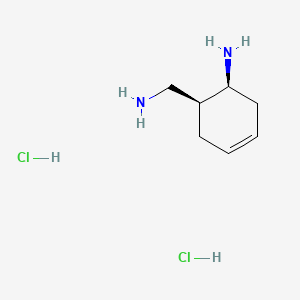
cis-6-Aminomethyl-cyclohex-3-enylamine dihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Metabolism and Pharmacokinetics
Pharmacokinetics of Pyrethroids : Studies on the metabolism of pyrethroids, such as cypermethrin, in humans have detailed the pharmacokinetics, including absorption, metabolism, and excretion patterns. For example, the administration of cypermethrin showed differences in urinary metabolite profiles following oral and dermal administration, indicating the significance of the route of exposure on metabolite profiles and absorption rates (Woollen et al., 1992).
Nephrotoxicity Studies
Cisplatin-Induced Nephrotoxicity : Research on cisplatin, a platinum-based chemotherapy drug, has extensively studied its nephrotoxic effects. The renal function and potential nephrotoxic effects of cisplatin have been characterized, offering insights into its impact on kidney function and the mechanisms underlying drug-induced nephrotoxicity (Stark & Howell, 1978).
Toxicokinetics
Toxicokinetics of Permethrin : The toxicokinetics of exposure biomarkers in humans for permethrin, a widely used insecticide, were assessed, providing valuable information on the behavior of such compounds in the human body. This study detailed the excretion patterns and potential implications for interpreting biomarker significance in biological monitoring (Ratelle et al., 2015).
Safety And Hazards
The compound has been classified as Acute Tox. 4 Oral according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) . The hazard statements include H302, which means it is harmful if swallowed . The precautionary statements include P301 + P312 + P330, which advise to call a poison center or doctor if you feel unwell, and to rinse mouth if swallowed .
Eigenschaften
IUPAC Name |
(1S,6S)-6-(aminomethyl)cyclohex-3-en-1-amine;dihydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N2.2ClH/c8-5-6-3-1-2-4-7(6)9;;/h1-2,6-7H,3-5,8-9H2;2*1H/t6-,7-;;/m0../s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGZDPVIIRMZSOT-JFYKYWLVSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C=CCC(C1CN)N.Cl.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C=CC[C@@H]([C@@H]1CN)N.Cl.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16Cl2N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.12 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
cis-6-Aminomethyl-cyclohex-3-enylamine dihydrochloride | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

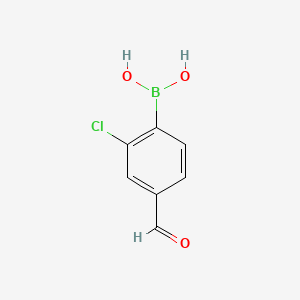
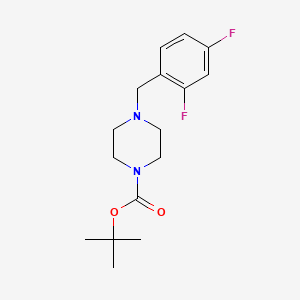
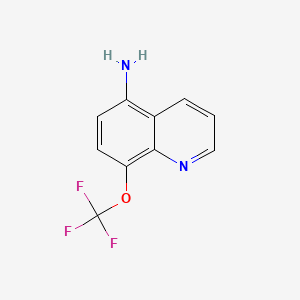
![6-Bromo-7-methylimidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B581240.png)

